
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C9H11BrF3NSi and a molecular weight of 298.1750496 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a trimethylsilanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves several steps. One common method includes the following steps :
Preparation of 2-hydrazino-6-trifluoromethylpyridine: This is achieved by reacting 2-chloro-6-trifluoromethylpyridine with hydrazine hydrate in isopropanol at room temperature. The reaction mixture is then heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain the desired product.
Bromination: The 2-hydrazino-6-trifluoromethylpyridine is then reacted with bromine in chloroform at room temperature. The reaction mixture is heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain 2-bromo-6-trifluoromethylpyridine.
Trimethylsilylation: Finally, the 2-bromo-6-trifluoromethylpyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to obtain this compound.
Chemical Reactions Analysis
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical reactions, such as substitution, oxidation, and reduction . The presence of the trifluoromethyl and trimethylsilanyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
2-Bromo-6-trifluoromethylpyridine: This compound lacks the trimethylsilanyl group and has different reactivity and applications.
2-Bromo-3-trifluoromethylpyridine: This compound has the trifluoromethyl group in a different position on the pyridine ring, leading to different chemical properties and reactivity.
2-Chloro-6-trifluoromethylpyridine: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields of scientific research and industry.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHPOCAXAGWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
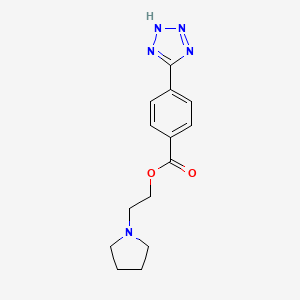

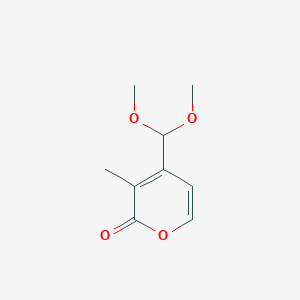
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)

![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
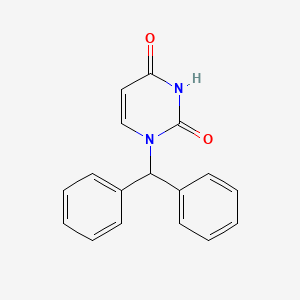
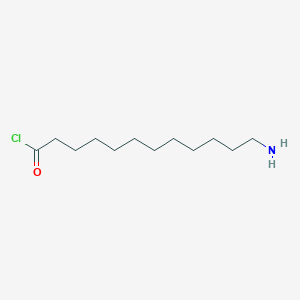
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
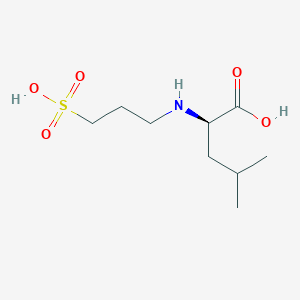

![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
